Home > Products > Screening Compounds P122121 > 6-Methylpurine 2'-deoxyriboside
6-Methylpurine 2'-deoxyriboside -

6-Methylpurine 2'-deoxyriboside

Catalog Number: EVT-7958541
CAS Number:
Molecular Formula: C11H14N4O3
Molecular Weight: 250.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

6-Methylpurine 2'-deoxyriboside is synthesized from natural nucleosides and can be produced enzymatically or chemically. Its classification falls under purine nucleosides, which are essential components of nucleic acids and vital for various biological processes. The compound is particularly noteworthy for its application in cancer treatment due to its selective activation by bacterial enzymes in tumor cells while remaining non-toxic to normal human cells .

Synthesis Analysis

The synthesis of 6-Methylpurine 2'-deoxyriboside can be achieved through several methods, primarily focusing on enzymatic routes that utilize recombinant strains of bacteria. One effective method involves the use of E. coli strains engineered to express specific enzymes capable of catalyzing the formation of this nucleoside from its precursor compounds.

Key Parameters in Synthesis

  1. Enzymatic Method: Recombinant E. coli strains are employed to facilitate the phosphorylation and glycosylation reactions necessary for synthesizing 6-Methylpurine 2'-deoxyriboside.
  2. Reaction Conditions: Optimal conditions such as temperature, pH, and substrate concentrations are critical for maximizing yield and purity. Typical parameters include:
    • Temperature: 30-37°C
    • pH: Neutral (around pH 7)
    • Substrate concentration: Varies depending on the specific protocol but generally within micromolar ranges .
  3. Purification: After synthesis, purification techniques such as resin absorption or chromatography are employed to isolate the desired product from reaction by-products.
Molecular Structure Analysis

The molecular structure of 6-Methylpurine 2'-deoxyriboside consists of a purine base (6-methylpurine) attached to a deoxyribose sugar moiety via a β-N-glycosidic bond.

Structural Features

  • Molecular Formula: C10_{10}H13_{13}N5_{5}O3_{3}
  • Molecular Weight: Approximately 239.24 g/mol
  • Key Functional Groups:
    • Purine base structure with methyl substitution at the N-6 position.
    • Deoxyribose sugar, which lacks an oxygen atom at the 2' position compared to ribose.

The presence of the methyl group at the N-6 position influences both its biological activity and interactions with enzymes involved in nucleoside metabolism .

Chemical Reactions Analysis

6-Methylpurine 2'-deoxyriboside participates in several significant chemical reactions, particularly when activated by E. coli purine nucleoside phosphorylase.

Key Reactions

  1. Phosphorolytic Cleavage: The compound undergoes phosphorolytic cleavage catalyzed by E. coli purine nucleoside phosphorylase, producing ribose-1-phosphate and free 6-methylpurine.
  2. Conversion to Cytotoxic Forms: Once cleaved, the released 6-methylpurine can be further phosphorylated by adenine phosphoribosyltransferase to form active cytotoxic nucleotides that inhibit DNA synthesis in tumor cells .

These reactions highlight the compound's utility as a prodrug that selectively targets cancer cells while sparing normal tissues.

Mechanism of Action

The mechanism of action for 6-Methylpurine 2'-deoxyriboside involves its conversion into cytotoxic metabolites within tumor cells expressing E. coli purine nucleoside phosphorylase.

Detailed Mechanism

  1. Activation: The prodrug is activated through enzymatic cleavage by E. coli purine nucleoside phosphorylase, releasing the toxic base.
  2. Cellular Uptake: The released 6-methylpurine diffuses across cell membranes due to its small size and lipophilicity.
  3. Cytotoxicity Induction: Once inside the cell, it is phosphorylated into nucleotide forms that interfere with DNA replication and repair processes, leading to cell death.

This mechanism allows for effective bystander killing of adjacent tumor cells that do not express the activating enzyme .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Methylpurine 2'-deoxyriboside contribute significantly to its behavior in biological systems.

Key Properties

These properties are essential for determining appropriate storage conditions and formulations for therapeutic use .

Applications

6-Methylpurine 2'-deoxyriboside has significant applications in both research and clinical settings:

  1. Cancer Therapy: Utilized as a prodrug in targeted cancer treatments where selective activation leads to cytotoxic effects on tumor cells.
  2. Research Tool: Employed in studies investigating purine metabolism and enzyme specificity within cellular systems.
  3. Diagnostic Applications: Used in assays to detect mycoplasma contamination in cell cultures based on differential sensitivity to this compound .
Biological Mechanisms of Action

Molecular Mechanisms of Cytotoxicity in Eukaryotic Systems

6-Methylpurine 2'-deoxyriboside (6-MeP-dR) functions as a potent prodrug that undergoes intracellular conversion to its cytotoxic form, 6-methylpurine (MeP). This conversion is catalyzed by bacterial purine nucleoside phosphorylase (PNP), which is absent or minimally functional in human cells for this specific substrate. Unlike human PNP, the E. coli enzyme efficiently cleaves the glycosidic bond of 6-MeP-dR, releasing the toxic purine base [3] [4].

The liberated MeP exerts multi-faceted cytotoxic effects:

  • Metabolic Activation: MeP is converted to 6-methylpurine ribonucleotides (MeP-RP and MeP-RTP) by adenine phosphoribosyltransferase (APRT). These nucleotides incorporate into RNA, disrupting ribosomal function and inhibiting protein synthesis.
  • Energy Metabolism Disruption: MeP metabolites inhibit de novo purine biosynthesis pathways, depleting cellular ATP pools within hours of exposure.
  • Selective Toxicity: This mechanism is exploited in cancer therapy strategies targeting MTAP-deficient tumors. Normal cells metabolize methylthioadenosine (MTA) to adenine, which competes with MeP activation via APRT. MTAP-deficient tumor cells cannot perform this conversion, leading to selective accumulation of toxic MeP nucleotides [3] [5].

Table 1: Cytotoxicity Mechanisms of 6-MeP-dR Metabolites in Eukaryotic Systems

Cytotoxic SpeciesFormation PathwayPrimary Molecular TargetsBiological Consequence
6-Methylpurine (MeP)Phosphorolytic cleavage by bacterial PNPIntracellular conversion machineryProdrug activation
MeP-ribonucleotides (MeP-RTP)Phosphorylation by APRTRNA polymerases, ribosomesDisrupted translation and protein synthesis
Depleted ATP poolsInhibition of de novo purine synthesisEnergy-dependent processesRapid loss of cellular homeostasis
Competes with adenine nucleotidesMTAP deficiency in tumorsAPRT salvage pathwaySelective tumor cell cytotoxicity

A critical feature of this system is the bystander effect. MeP freely diffuses across cell membranes, enabling a single PNP-expressing cell to generate toxin affecting approximately 50 neighboring cells. This overcomes a key limitation in gene-directed enzyme prodrug therapy (GDEPT) where not all tumor cells express the activating enzyme [4].

Role in Disrupting Nucleic Acid Synthesis and Repair Pathways

6-MeP-dR metabolites target both nucleic acid synthesis and repair machinery through multiple mechanisms:

RNA Synthesis Inhibition:MeP-RTP incorporates into RNA polymers, causing premature chain termination and misfolding of ribosomal RNA. Studies demonstrate >90% inhibition of RNA synthesis in human leukemia cells (CEM line) within 4 hours of exposure to 9 μM MeP. This effect occurs at concentrations ten-fold lower than required for 5-fluorouracil-induced RNA disruption [5].

DNA Synthesis Interference:Although less pronounced than RNA effects, MeP metabolites disrupt DNA synthesis through:

  • Incorporation of MeP-deoxyribonucleotides into DNA, causing single-strand breaks
  • Inhibition of DNA polymerase activity by distorted template-primer structures
  • Depletion of dATP pools via ribonucleotide reductase inhibition

Protein Synthesis Arrest:The most rapid cytotoxic effect is complete inhibition of protein synthesis within 30 minutes of MeP exposure. This precedes nucleic acid effects and occurs through:

  • Binding of MeP-RTP to aminoacyl-tRNA synthetases
  • Disruption of ribosomal elongation factors
  • Aberrant phosphorylation of eIF2α initiation factors

Table 2: Comparative Inhibition of Macromolecular Synthesis by 6-MeP-dR Metabolites

Cellular ProcessInhibition (%)Time to EffectConcentration Required (μM)Primary Molecular Trigger
Protein Synthesis>95%30 minutes9MeP-RTP binding to ribosomes
RNA Synthesis>90%4 hours9MeP-RTP incorporation into RNA
DNA Synthesis70-80%12-24 hours15dNTP pool imbalance & DNA incorporation
Energy MetabolismATP depletion >80%2 hours9De novo purine pathway inhibition

Unlike conventional antimetabolites, MeP metabolites maintain prolonged intracellular persistence. The half-life of MeP-ribonucleoside triphosphate exceeds 48 hours, enabling sustained cytotoxicity even after prodrug clearance. This persistence is particularly effective against slow-growing tumors with low growth fractions that resist cell cycle-specific agents [3] [4] [5].

Enzymatic Activation Pathways via Bacterial and Mammalian Phosphorylases

The bioactivation of 6-MeP-dR depends critically on phosphorolytic enzymes with distinct substrate specificities:

Bacterial Phosphorylase Systems:E. coli PNP exhibits unique catalytic properties enabling 6-MeP-dR activation:

  • Structural Basis: Asp204 in the active site forms hydrogen bonds with N⁶ of adenosine analogs, allowing efficient cleavage absent in human PNP (which has Asn243 at the comparable position) [4].
  • Enzymatic Efficiency: Recombinant E. coli strains expressing PNP (encoded by deoD), uridine phosphorylase (udp), and thymidine phosphorylase (deoA) convert >95% of 6-methylpurine (MeP) to MePdR within one hour using only 0.2‰ (dry wt./v) cell paste as biocatalyst [2].
  • Biocatalytic Optimization: Parameters dramatically influence conversion rates:
  • Temperature optimum: 50-55°C
  • pH optimum: 7.0-7.5
  • Nucleoside base ratio: 1:1.5 (nucleoside:base)

Mammalian Enzymatic Constraints:Human phosphorylases exhibit critical functional differences:

  • Human PNP efficiently cleaves 6-oxopurine deoxynucleosides (deoxyinosine/deoxyguanosine) but has minimal activity against 6-aminopurine deoxynucleosides like 6-MeP-dR [4] [7].
  • Adenosine deaminase converts adenosine to inosine but cannot directly activate 6-MeP-dR, though it may influence purine pool dynamics affecting MeP toxicity [7].

Therapeutic Exploitation in GDEPT:These enzymatic differences form the basis for targeted cancer therapies:

  • Vector Delivery: Recombinant adenoviruses (e.g., ovine atadenovirus) deliver E. coli PNP genes to tumor cells
  • Prodrug Administration: Systemically administered 6-MeP-dR remains inert in normal tissues
  • Selective Activation: Only PNP-transduced tumor cells convert 6-MeP-dR to diffusible MeP
  • Bystander Killing: MeP diffuses to neighboring cells regardless of PNP expression or proliferation status

Table 3: Enzymatic Activation Profiles for 6-MeP-dR

Enzyme SourceGene/ProteinCatalytic Efficiency (kcat/Km)Substrate SpecificityTherapeutic Application
Escherichia coli BL21deoD (PNP)7.6 × 10⁴ M⁻¹s⁻¹Broad (adenosine/analogs)GDEPT biocatalyst
Escherichia coli DH5αRecombinant PNP>95% conversion rateSpecific for 6-MeP-dREnzymatic synthesis
Human tissuePNPNot detectable for 6-MeP-dR6-oxopurines onlyNot applicable
Human tissueAdenosine deaminaseN/A (wrong substrate)Adenosine/deoxyadenosineAffects purine competition

This enzymatic strategy overcomes limitations of other GDEPT systems (e.g., HSV-TK/ganciclovir) by generating toxins that:

  • Diffuse freely without gap junctions
  • Kill both proliferating and quiescent cells
  • Exhibit p53-independent cytotoxicity
  • Possess novel mechanisms avoiding cross-resistance [3] [4]

Recent clinical advances include completed Phase I trials using adenoviral-delivered E. coli PNP with fludarabine phosphate (NCT01310179), demonstrating significant antitumor activity with minimal systemic toxicity, validating this enzymatic approach [4].

Properties

Product Name

6-Methylpurine 2'-deoxyriboside

IUPAC Name

2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolan-3-ol

Molecular Formula

C11H14N4O3

Molecular Weight

250.25 g/mol

InChI

InChI=1S/C11H14N4O3/c1-6-10-11(13-4-12-6)15(5-14-10)9-2-7(17)8(3-16)18-9/h4-5,7-9,16-17H,2-3H2,1H3

InChI Key

SJXRKKYXNZWKDB-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O

Canonical SMILES

CC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.